(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride

Description

BenchChem offers high-quality (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-pyrrolidin-1-ylpyridin-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.ClH/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13;/h3-5H,1-2,6-8,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVIPDQBXDCMCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC=N2)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1588441-33-1 |

Source

|

| Record name | 3-Pyridinemethanamine, 2-(1-pyrrolidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride. This compound, possessing a unique trifunctional structure with a pyrrolidine ring, a pyridine ring, and a primary aminomethyl group, is of significant interest in medicinal chemistry. This document outlines its chemical and physical properties, with a detailed analysis of its basicity through estimated pKa values. Furthermore, it presents established experimental protocols for the precise determination of these pKa values, namely potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy. Finally, this guide explores the potential biological significance of this scaffold, highlighting its relevance as a potential Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonist and illustrating the associated signaling pathway.

Chemical and Physical Properties

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride is a multifaceted molecule featuring three distinct basic centers: the nitrogen atom of the pyrrolidine ring, the nitrogen atom of the pyridine ring, and the primary amino group. The hydrochloride salt form indicates that at least one of these basic centers is protonated.

Table 1: General Properties of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine

| Property | Value |

| Molecular Formula | C₁₀H₁₆ClN₃ |

| Molecular Weight | 213.71 g/mol |

| IUPAC Name | (2-(pyrrolidin-1-yl)pyridin-3-yl)methanamine;hydrochloride |

| Structure | (Structure of the free base) |

Basicity and Estimated pKa Values

-

Pyrrolidine Nitrogen: The nitrogen in a pyrrolidine ring is a saturated, secondary amine. The pKa of the conjugate acid of pyrrolidine is approximately 11.3[1][2]. The substitution on the pyridine ring is unlikely to dramatically alter this value.

-

Pyridine Nitrogen: The nitrogen in a pyridine ring is part of an aromatic system and is sp² hybridized, making it significantly less basic than aliphatic amines. The pKa of the pyridinium ion is about 5.3[1]. The electron-donating pyrrolidinyl group at the 2-position is expected to increase the basicity (raise the pKa) of the pyridine nitrogen.

-

Aminomethyl Nitrogen: The primary amino group is attached to a pyridine ring via a methylene bridge. This insulates it somewhat from the electron-withdrawing effects of the aromatic ring. The predicted pKa for the similar compound 3-(aminomethyl)pyridine is approximately 8.34[3].

Table 2: Estimated pKa Values for the Basic Centers of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine

| Basic Center | Moiety Type | Reference pKa (Conjugate Acid) | Estimated pKa Range |

| Pyrrolidine Nitrogen | Saturated Secondary Amine | ~11.3 (Pyrrolidine)[1][2] | 10.5 - 11.5 |

| Pyridine Nitrogen | Aromatic Amine | ~5.3 (Pyridine)[1] | 5.5 - 6.5 |

| Aminomethyl Nitrogen | Primary Aliphatic Amine | ~8.34 (3-(Aminomethyl)pyridine)[3] | 8.0 - 9.0 |

Note: These are estimated values and experimental determination is required for confirmation.

Experimental Protocols for pKa Determination

For a polybasic compound such as (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride, precise determination of the individual pKa values is crucial for understanding its ionization state at physiological pH and for optimizing its pharmacological properties. The following are detailed methodologies for two highly accurate experimental techniques.

Potentiometric Titration

This is a highly accurate and widely used method for determining pKa values by monitoring pH changes upon the addition of a titrant[4].

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride.

-

Dissolve the sample in a known volume (e.g., 50 mL) of deionized water or a suitable buffer with a constant ionic strength (e.g., 0.1 M KCl). The concentration should be sufficient to yield clear inflection points in the titration curve.

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

-

Immerse the calibrated pH electrode and a temperature probe into the sample solution.

-

Continuously stir the solution using a magnetic stirrer at a constant, moderate speed.

-

-

Titration Procedure:

-

Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.

-

Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration until all three basic groups are deprotonated, which will be indicated by a final, stable high pH value.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The curve will exhibit three distinct equivalence points corresponding to the deprotonation of the three basic centers.

-

The pKa value for each basic center corresponds to the pH at the half-equivalence point for that specific protonation step.

-

Alternatively, the first and second derivatives of the titration curve can be plotted to more accurately determine the equivalence points.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining pKa values by monitoring the chemical shift changes of specific nuclei as a function of pH[4]. This method can be particularly useful for distinguishing between the pKa values of the different nitrogen atoms in the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a series of buffer solutions with precisely known pH values, covering a range that encompasses the expected pKa values (e.g., from pH 2 to 12).

-

Prepare a stock solution of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride in D₂O.

-

Add a small, constant amount of the stock solution to each of the buffer solutions to create a series of NMR samples with varying pH.

-

-

NMR Data Acquisition:

-

Acquire ¹H or ¹³C NMR spectra for each sample at a constant temperature.

-

For ¹H NMR, monitor the chemical shifts of protons adjacent to the nitrogen atoms (e.g., protons on the pyrrolidine ring, pyridine ring, and the aminomethyl group).

-

For ¹³C NMR, monitor the chemical shifts of the carbon atoms directly bonded to the nitrogen atoms.

-

-

Data Analysis:

-

Plot the chemical shift (δ) of a specific nucleus against the pH of the solution.

-

The resulting plot will be a sigmoidal curve for each protonation equilibrium.

-

Fit the data to the Henderson-Hasselbalch equation (or a modified version for NMR data) to determine the pKa value, which corresponds to the inflection point of the sigmoidal curve.

-

By analyzing the changes in chemical shifts of specific protons or carbons, it is possible to assign each pKa value to a particular basic center.

-

Biological Context and Signaling Pathway

Derivatives of 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine, which are structurally analogous to the compound of interest, have been identified as potent and functionally active antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCH-R1)[5][6]. MCH-R1 is a G-protein coupled receptor (GPCR) primarily expressed in the brain and is involved in the regulation of energy homeostasis and feeding behavior. Antagonism of MCH-R1 is a therapeutic strategy being explored for the treatment of obesity.

The binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCH-R1 activates a Gαi/o signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects on cellular function. An antagonist like a derivative of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine would block the binding of MCH to its receptor, thereby inhibiting this signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. acdlabs.com [acdlabs.com]

- 5. 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Data Sheet: (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride

This document provides a technical summary of the chemical compound (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride, consolidating available structural and identification data. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Structure

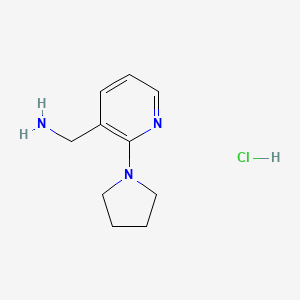

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride is a heterocyclic amine containing a pyridine ring substituted with a pyrrolidine and a methanamine group. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Below is a two-dimensional representation of the chemical structure, generated using the DOT language, illustrating the connectivity of atoms.

Caption: 2D structure of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride.

Physicochemical and Identification Data

The following table summarizes the key identifiers and properties for this compound. This data is crucial for substance registration, database searching, and experimental design.

| Identifier Type | Value | Source |

| CAS Number | 1588441-33-1 | [1] |

| IUPAC Name | (2-(pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride | |

| InChI | 1S/C10H15N3.ClH/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13;/h3-5H,1-2,6-8,11H2;1H | |

| InChI Key | XCVIPDQBXDCMCK-UHFFFAOYSA-N | |

| Purity | 95+% | [1] |

Note: Molecular formula and weight for the free base (C10H15N3) are 177.25 g/mol . The hydrochloride salt will have a correspondingly higher molecular weight.

Experimental Protocols

A comprehensive search of publicly available scientific literature and chemical databases did not yield detailed experimental protocols for the synthesis or analytical characterization of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride. While general methods for the synthesis of substituted pyrrolidines and pyridines exist, specific reaction conditions, purification methods, and characterization data (e.g., NMR, HPLC, MS) for this particular compound have not been published.[2][3][4]

The logical workflow for a potential, though unverified, synthesis could involve the coupling of a pre-functionalized pyridine ring with pyrrolidine, followed by functional group manipulation to install the methanamine sidechain. A generalized conceptual workflow is presented below.

Caption: A conceptual, generalized workflow for the synthesis of the target compound.

Biological Activity and Signaling Pathways

No information regarding the biological activity, mechanism of action, or associated signaling pathways for (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride is available in the public domain. The compound is currently listed by chemical vendors primarily for research and development purposes, suggesting it may be a building block for the synthesis of more complex molecules or a candidate for screening libraries.

Safety Information

Based on available material safety data, the compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

The signal word for this compound is "Warning". Standard precautionary measures, including the use of personal protective equipment (PPE) such as gloves, lab coats, and eye protection, are recommended when handling this chemical.

Disclaimer: This document is a compilation of information from publicly accessible sources and is intended for informational purposes only. It is not a substitute for rigorous, independent scientific investigation. Users should consult primary literature and safety data sheets before conducting any experiments.

References

Unraveling the Molecular Mechanisms of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride is a synthetic compound featuring a pyridine ring substituted with a pyrrolidinyl group and a methanamine hydrochloride side chain. While direct, in-depth studies on this specific molecule are limited, its structural motifs are present in compounds with well-defined biological activities. This technical guide synthesizes the available evidence for its two most probable mechanisms of action: antagonism of the Melanin-Concentrating Hormone Receptor 1 (MCH-R1) and anti-tubercular activity, likely through the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3). This document provides a comprehensive overview of the potential signaling pathways, quantitative data from structurally related analogs, and detailed experimental protocols for assessing these activities.

Potential Mechanism of Action: Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism

The structural similarity of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride to known antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCH-R1) suggests this is a primary potential mechanism of action. MCH-R1 is a G-protein coupled receptor (GPCR) predominantly expressed in the brain and is implicated in the regulation of energy homeostasis, appetite, and mood. Antagonism of this receptor is a therapeutic strategy being explored for the treatment of obesity and anxiety.

MCH-R1 Signaling Pathway

Upon binding of the endogenous ligand, melanin-concentrating hormone (MCH), MCH-R1 couples to inhibitory (Gαi) and Gq/11 (Gαq) G-proteins. This initiates two primary signaling cascades:

-

Gαi Pathway: The activation of Gαi leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently diminishes the activity of Protein Kinase A (PKA).

-

Gαq Pathway: The activation of Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates Protein Kinase C (PKC).

As an antagonist, (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride would bind to MCH-R1 and prevent the binding of MCH, thereby inhibiting these downstream signaling events.

Quantitative Data for Structurally Similar MCH-R1 Antagonists

While specific binding affinity data for (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride is not publicly available, studies on structurally similar compounds provide strong evidence for its potential as an MCH-R1 antagonist. A particularly relevant study identified derivatives of 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine as potent and functionally active MCH-R1 antagonists.

| Compound Class | Target | Assay Type | Value | Reference |

| 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivative | Human MCH-R1 | Radioligand Binding (Ki) | 2.3 nM | [1][2] |

Experimental Protocols for MCH-R1 Activity

This assay determines the affinity of a test compound for MCH-R1 by measuring its ability to compete with a radiolabeled ligand.

Workflow:

Detailed Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing human MCH-R1.

-

Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration via a Bradford or BCA assay.

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membranes (5-10 µg protein/well), a fixed concentration of radioligand (e.g., [¹²⁵I]-MCH at its Kd), and serial dilutions of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled MCH.

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filters, add scintillation fluid, and quantify bound radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This assay measures the ability of a compound to antagonize the MCH-induced increase in intracellular calcium via the Gαq pathway.

Workflow:

Detailed Methodology:

-

Cell Preparation:

-

Plate HEK293 cells stably expressing MCH-R1 in a 96-well, black-walled, clear-bottom plate and incubate overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer, typically containing probenecid to prevent dye extrusion. Incubate at 37°C for approximately 60 minutes.

-

-

Assay Procedure:

-

Wash the cells to remove excess dye.

-

Add varying concentrations of the test antagonist and incubate for a defined period (e.g., 30 minutes).

-

Place the plate in a fluorescence plate reader (e.g., FLIPR).

-

Measure baseline fluorescence, then add a fixed concentration of MCH (typically at its EC₈₀) and immediately record the change in fluorescence intensity over time.

-

-

Data Analysis:

-

The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Plot the inhibition of the MCH-induced calcium response against the log concentration of the antagonist.

-

Determine the IC₅₀ value using non-linear regression.

-

Potential Mechanism of Action: Anti-Tubercular Activity

The presence of the pyridine and pyrrolidine moieties in (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride is also characteristic of several classes of anti-tubercular agents. A plausible mechanism of action is the inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3).

MmpL3 and Mycolic Acid Transport

MmpL3 is an essential inner membrane transporter in Mycobacterium tuberculosis. It is responsible for the translocation of trehalose monomycolate (TMM), a precursor to mycolic acids, from the cytoplasm to the periplasm. Mycolic acids are crucial components of the mycobacterial cell wall, providing a unique, impermeable barrier that is essential for the bacterium's survival and virulence. Inhibition of MmpL3 disrupts the mycolic acid biosynthesis pathway, leading to a compromised cell wall and ultimately, bacterial cell death.

Quantitative Data for Structurally Similar Anti-Tubercular Agents

While the specific Minimum Inhibitory Concentration (MIC) for (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride against M. tuberculosis has not been reported, studies on related pyridine and pyrrolidine-containing compounds demonstrate potent anti-tubercular activity.

| Compound Class | Strain | Assay Type | Value (μg/mL) | Reference |

| Pyridine-2-methylamine derivative (Compound 62) | M. tuberculosis H37Rv | MIC | 0.016 | [3] |

| 2,4-disubstituted pyridine derivative (pyrrolidine-containing) | M. tuberculosis | MIC99 | 1.5 | [4] |

| 2,6-disubstituted thiosemicarbazone of pyridine (pyrrolidine-containing) | M. tuberculosis (standard strain) | MIC | 2 | [5] |

Experimental Protocol for Anti-Tubercular Activity

This colorimetric assay is a common method for determining the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.

Workflow:

Detailed Methodology:

-

Preparation:

-

Grow Mycobacterium tuberculosis H37Ra or H37Rv in Middlebrook 7H9 broth supplemented with OADC or ADC to mid-log phase.

-

In a sterile 96-well microplate, prepare two-fold serial dilutions of the test compound in 100 µL of broth. Include a drug-free control and a positive control (e.g., isoniazid).

-

-

Inoculation and Incubation:

-

Adjust the turbidity of the mycobacterial culture to a McFarland standard of 0.5, then dilute to achieve a final inoculum of approximately 5 x 10⁴ CFU/well.

-

Add 100 µL of the inoculum to each well.

-

Seal the plate and incubate at 37°C for 5-7 days.

-

-

Assay Readout:

-

Add 20 µL of Alamar Blue reagent (resazurin) to each well.

-

Continue incubation for another 24 hours.

-

Visually inspect the wells. A color change from blue (oxidized state) to pink (reduced state) indicates bacterial growth.

-

-

Data Analysis:

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

-

Conclusion

Based on the analysis of its structural components, (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride presents a compelling dual-action profile with potential as both a Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonist and an anti-tubercular agent, likely targeting MmpL3. The quantitative data from closely related analogs in both target classes are promising, with activities reported in the low nanomolar range for MCH-R1 antagonism and the low microgram per milliliter range for anti-tubercular effects. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these hypotheses and the precise characterization of the compound's pharmacological properties. Further investigation is warranted to elucidate the definitive mechanism of action and to assess the therapeutic potential of this molecule.

References

- 1. 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Biological Activity Profile of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride

Executive Summary

This document provides a comprehensive overview of the known biological activity of the compound (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride. Despite a thorough search of available scientific literature and databases, detailed information regarding the specific biological targets, mechanism of action, and quantitative efficacy of this molecule is limited. One source indicates potential anti-tubercular and neuroactive properties for the free base, (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine; however, this is not substantiated with quantitative data or detailed experimental evidence in the public domain.

This guide will summarize the available information and, due to the scarcity of specific data, will also explore the biological activities of structurally similar compounds to provide a potential framework for future research and hypothesis generation.

Introduction to (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride is a heterocyclic amine containing a pyridine ring substituted with a pyrrolidinyl group and a methanamine hydrochloride group. The presence of these functional groups suggests potential interactions with various biological targets, a common feature of molecules within the broader class of pyridine and pyrrolidine derivatives.

While specific data is lacking for the title compound, the core structure is present in a variety of biologically active molecules. These related compounds have shown activity as antagonists for receptors such as the histamine H3 receptor and the melanin-concentrating hormone receptor 1 (MCH-R1), as well as inhibitors for enzymes like dipeptidyl peptidase IV (DPP-IV). This suggests that (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride could be investigated for similar activities.

Known Biological Activity

As of the date of this report, there is no publicly available, peer-reviewed research detailing the specific biological activity, mechanism of action, or quantitative data (e.g., IC50, Ki) for (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride. A product listing from a chemical supplier mentions "Anti-tubercular / Neuroactive" potential for the free base form, but provides no further details or citations.

Potential Research Directions Based on Structural Analogs

Given the absence of direct data, we can hypothesize potential biological activities based on structurally related compounds. This section is intended to guide future research efforts.

Histamine H3 Receptor Antagonism

Numerous compounds containing pyridine and pyrrolidine moieties have been identified as potent histamine H3 receptor (H3R) antagonists. H3Rs are primarily found in the central nervous system and act as autoreceptors on histaminergic neurons, regulating the release of histamine and other neurotransmitters. H3R antagonists are being investigated for their potential in treating neurological and psychiatric disorders.

-

Hypothetical Signaling Pathway for an H3R Antagonist:

Caption: Hypothetical signaling pathway of a histamine H3 receptor antagonist.

Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism

Derivatives of 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine have been identified as potent and functionally active MCH-R1 antagonists. MCH-R1 is a G protein-coupled receptor involved in the regulation of energy homeostasis and is a target for the development of anti-obesity drugs.

-

Hypothetical Experimental Workflow for MCH-R1 Antagonist Screening:

Caption: Hypothetical workflow for screening MCH-R1 antagonists.

Proposed Experimental Protocols

Due to the lack of specific biological data for the title compound, detailed, validated experimental protocols cannot be provided. However, based on the potential activities of structural analogs, the following general methodologies could be adapted for its initial characterization.

General Receptor Binding Assay (Radioligand Displacement)

This protocol describes a general method to determine the binding affinity of the test compound for a specific G protein-coupled receptor (GPCR) expressed in a cell line.

-

Cell Culture and Membrane Preparation:

-

Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing the human receptor of interest (e.g., Histamine H3 Receptor).

-

Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, a known concentration of a suitable radioligand (e.g., [3H]-Nα-methylhistamine for H3R), and varying concentrations of the test compound.

-

For non-specific binding determination, a separate set of wells should contain a high concentration of a known, non-labeled ligand.

-

Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

-

Wash the filters with cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

General Functional Assay (cAMP Measurement)

This protocol outlines a general method to assess the functional activity of the test compound on a Gi/o-coupled receptor, such as the H3 receptor.

-

Cell Culture:

-

Culture a suitable cell line expressing the receptor of interest in a 96-well plate.

-

-

Assay Procedure:

-

Pre-treat the cells with varying concentrations of the test compound.

-

Stimulate the cells with a known agonist for the receptor (e.g., R-α-methylhistamine for H3R) in the presence of forskolin (an adenylyl cyclase activator).

-

Incubate for a specified time to allow for changes in intracellular cAMP levels.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the test compound concentration.

-

Determine the IC50 value for the inhibition of agonist-induced suppression of forskolin-stimulated cAMP production.

-

Quantitative Data Summary

No quantitative biological data for (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride is currently available in the public domain. The following table is provided as a template for when such data becomes available.

| Target | Assay Type | Species | Value (e.g., IC50, Ki) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Conclusion

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride is a compound with a chemical structure that suggests potential biological activity. However, there is a significant lack of published data to confirm its specific targets and mechanism of action. The mention of potential anti-tubercular and neuroactive properties warrants further investigation.

Future research should focus on a broad-based screening approach to identify its primary biological target(s). The exploration of its activity at histamine H3 receptors and MCH-R1, based on the activity of structurally similar compounds, could be a logical starting point. The experimental protocols and workflows outlined in this document provide a foundational framework for initiating such studies. The scientific community is encouraged to publish any findings on this compound to contribute to the collective understanding of its pharmacological profile.

An In-depth Technical Guide to the Synthesis of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a four-step sequence commencing with the readily available starting material, nicotinonitrile. The pathway is designed to be efficient and scalable, employing standard laboratory techniques and reagents.

Synthesis Pathway Overview

The synthesis of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride can be achieved through a four-step process:

-

Chlorination of 2-Hydroxynicotinonitrile: The synthesis begins with the conversion of 2-hydroxynicotinonitrile to 2-chloronicotinonitrile. This is a crucial step to activate the pyridine ring for subsequent nucleophilic substitution.

-

Nucleophilic Aromatic Substitution: The resulting 2-chloronicotinonitrile is then reacted with pyrrolidine in a nucleophilic aromatic substitution reaction to yield 2-(pyrrolidin-1-yl)nicotinonitrile.

-

Nitrile Reduction: The nitrile group of 2-(pyrrolidin-1-yl)nicotinonitrile is subsequently reduced to a primary amine, yielding (2-(pyrrolidin-1-yl)pyridin-3-yl)methanamine.

-

Salt Formation: Finally, the free base is converted to its hydrochloride salt to improve its stability and handling properties.

The overall synthetic scheme is depicted below:

Caption: Synthetic pathway for (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with a summary of the expected quantitative data.

Step 1: Synthesis of 2-Chloronicotinonitrile

The initial step involves the chlorination of 2-hydroxynicotinonitrile using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol:

-

In a fume hood, to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxynicotinonitrile (1.0 eq).

-

Carefully add phosphorus oxychloride (3.0-5.0 eq) portion-wise at room temperature.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until a precipitate is formed.

-

Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain crude 2-chloronicotinonitrile.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Appearance |

| 2-Chloronicotinonitrile | C₆H₃ClN₂ | 138.56 | 85-95 | 53-56 | White to off-white solid |

Step 2: Synthesis of 2-(Pyrrolidin-1-yl)nicotinonitrile

This step involves a nucleophilic aromatic substitution reaction where the chlorine atom in 2-chloronicotinonitrile is displaced by pyrrolidine.

Experimental Protocol:

-

In a round-bottom flask, dissolve 2-chloronicotinonitrile (1.0 eq) in a suitable solvent such as acetonitrile, DMF, or ethanol.

-

Add pyrrolidine (1.2-1.5 eq) and a base such as potassium carbonate or triethylamine (1.5-2.0 eq) to the solution.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-8 hours, monitoring the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |

| 2-(Pyrrolidin-1-yl)nicotinonitrile | C₁₀H₁₁N₃ | 173.22 | 70-85 | Yellowish solid or oil |

Step 3: Reduction of 2-(Pyrrolidin-1-yl)nicotinonitrile

The nitrile functional group is reduced to a primary amine using a suitable reducing agent, such as Raney Nickel with hydrogen gas.

Experimental Protocol:

-

To a hydrogenation vessel, add 2-(pyrrolidin-1-yl)nicotinonitrile (1.0 eq) and a suitable solvent, such as methanol or ethanol, saturated with ammonia (to prevent secondary amine formation).

-

Carefully add a catalytic amount of Raney Nickel (5-10% by weight) to the solution.

-

Seal the vessel and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture at room temperature or with gentle heating (40-50 °C) for 6-12 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

-

Once the reaction is complete, carefully filter the catalyst through a pad of Celite. Caution: Raney Nickel is pyrophoric and must be handled with care, preferably kept wet with solvent at all times.

-

Concentrate the filtrate under reduced pressure to obtain the crude (2-(pyrrolidin-1-yl)pyridin-3-yl)methanamine.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |

| (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine | C₁₀H₁₅N₃ | 177.25 | 60-80 | Oil or low-melting solid |

Step 4: Formation of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride

The final step is the formation of the hydrochloride salt to facilitate handling and storage.

Experimental Protocol:

-

Dissolve the crude (2-(pyrrolidin-1-yl)pyridin-3-yl)methanamine (1.0 eq) in a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or methanol.

-

Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

-

A precipitate of the hydrochloride salt should form. Continue stirring in the ice bath for 30-60 minutes.

-

Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Appearance |

| (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride | C₁₀H₁₆ClN₃ | 213.71 | >90 | White to off-white crystalline solid |

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis and purification of the target compound.

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride: An In-depth Technical Guide on Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride is a synthetic molecule featuring a pyridine ring substituted with a pyrrolidinyl group and a methanamine hydrochloride side chain. While direct biological data for this specific compound is not extensively available in public literature, its structural motifs are present in a variety of pharmacologically active agents. Analysis of structurally related compounds suggests several potential therapeutic targets, with a predominant focus on kinase inhibition, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Other potential targets identified through the activity of analogous structures include the c-Met receptor, voltage-gated potassium channels, and the Melanin-Concentrating Hormone Receptor 1 (MCH-R1).

This technical guide provides a comprehensive overview of these potential therapeutic targets. It summarizes available quantitative data for analogous compounds, details relevant experimental protocols for target validation, and visualizes the associated signaling pathways to aid in understanding the potential mechanisms of action and to guide future research and drug development efforts.

Introduction

The pyridine and pyrrolidine scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates across a wide range of therapeutic areas. The title compound, (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride, combines these two key heterocycles. While this specific molecule is not extensively characterized in the public domain, its constituent parts suggest a high potential for biological activity. This guide explores the most probable therapeutic targets for this compound based on the established pharmacology of structurally similar molecules.

Primary Potential Therapeutic Target: VEGFR-2

The most compelling potential therapeutic target for compounds containing the 2-aminopyridine scaffold is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2][3] Inhibition of VEGFR-2 is a clinically validated strategy for the treatment of various solid tumors.[2]

Quantitative Data for Structurally Related VEGFR-2 Inhibitors

Numerous pyridine-based compounds have been identified as potent VEGFR-2 inhibitors. While specific data for (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride is unavailable, the following table summarizes the inhibitory activities of representative pyridine derivatives against VEGFR-2.

| Compound Class | Representative Compound/Reference | Target | Assay Type | IC50 (nM) |

| Nicotinamide-based derivatives | Compound 6 [3] | VEGFR-2 | Enzyme Assay | 60.83 |

| Naphthylpyridine derivatives | Compound 11d [1] | VEGFR-2 | Kinase Inhibition | Sub-nanomolar |

| Quinoxaline-piperazine derivatives | Compound 11 [2] | VEGFR-2 | Kinase Assay | 190 |

| Pyridine-based compounds | Sorafenib (Reference)[3] | VEGFR-2 | Enzyme Assay | 53.65 |

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for endothelial cell proliferation, migration, survival, and vascular permeability.

References

- 1. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride CAS number lookup

Technical Guide: (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride

An In-Depth Overview of a Novel Pyridine Derivative

This technical guide serves to consolidate the available scientific and technical information on (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride, a chemical compound of interest to researchers and professionals in drug development. Due to the compound's novelty, publicly accessible data regarding its detailed biological activity, experimental protocols, and specific signaling pathways is limited. This document provides a summary of its known properties and contextualizes its potential therapeutic relevance based on structurally related compounds.

Compound Identification and Properties

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride is a heterocyclic amine. The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number, which facilitates unambiguous tracking in chemical databases and literature.

| Property | Data | Source |

| Compound Name | (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride | N/A |

| CAS Number | 1588441-33-1 | [1] |

| Molecular Formula | C10H15N3 · HCl | |

| IUPAC Name | (2-(pyrrolidin-1-yl)pyridin-3-yl)methanamine;hydrochloride | |

| InChI Key | XCVIPDQBXDCMCK-UHFFFAOYSA-N | |

| Free Base CAS Number | 859850-79-6 ((2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine) | [2] |

| Free Base Formula | C10H15N3 | [2] |

| Free Base MW | 177.246 g/mol | [2] |

Safety and Handling

Based on available safety data sheets, this compound is classified with the signal word "Warning". The associated hazard statements indicate potential health risks.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER/doctor).

Contextual Biological Activity: Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism

MCH-R1 is a G-protein coupled receptor primarily expressed in the brain that plays a significant role in the regulation of energy homeostasis and body weight.[4] Antagonism of this receptor is a therapeutic strategy being explored for the treatment of obesity.[4]

A study on related compounds, specifically derivatives of 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine, identified potent and functionally active MCH-R1 antagonists. One such compound demonstrated a high binding affinity (Ki = 2.3 nM) and showed in vivo efficacy in animal models.[3][4] This suggests that the pyridin-pyrrolidine scaffold present in (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine could be a valuable pharmacophore for targeting the MCH-R1 receptor.

Logical Relationship: MCH-R1 Antagonist Drug Discovery

The general workflow for identifying and validating a potential MCH-R1 antagonist based on the available literature for similar compounds is illustrated below.

Caption: Generalized workflow for MCH-R1 antagonist discovery.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and biological evaluation of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride are not available in the public domain. The synthesis of related pyrrolidine-containing drugs often starts from precursors like proline or 4-hydroxyproline, involving steps such as reduction and condensation.[5] However, a specific, validated protocol for the title compound has not been published.

Conclusion

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride (CAS: 1588441-33-1) is a defined chemical entity with potential relevance in medicinal chemistry, particularly in the context of MCH-R1 antagonism. While its specific biological profile remains uncharacterized in public literature, the activity of structurally related compounds suggests a possible role in the modulation of energy homeostasis. Further research is required to elucidate its mechanism of action, establish detailed biological activity, and develop robust experimental protocols. Researchers interested in this compound are encouraged to consult commercial supplier documentation for basic handling and safety information and to use the provided structural and contextual information as a foundation for novel investigations.

References

- 1. acebiolab.com [acebiolab.com]

- 2. (2-(PYRROLIDIN-1-YL)PYRIDIN-3-YL)METHANAMINE [allbiopharm.com]

- 3. 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Unveiling (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride: A Review of Available Scientific Literature

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride is a heterocyclic organic compound that has appeared in the catalogs of chemical suppliers as a research chemical. Despite its commercial availability, a comprehensive review of publicly accessible scientific literature reveals a significant lack of detailed studies on its synthesis, pharmacological properties, and specific biological activities. This technical guide summarizes the currently available information and places the compound in the broader context of related chemical structures.

Chemical Identity and Properties

The core structure of the compound features a pyridine ring substituted with a pyrrolidine group at the 2-position and a methanamine group at the 3-position. The hydrochloride salt form suggests it is handled as a stable, water-soluble solid.

| Property | Value | Source |

| Chemical Name | (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride | Commercial Suppliers[1][2] |

| Free Base CAS Number | 859850-79-6 | Suzhou Aobai Pharmaceutical[3] |

| Molecular Formula (Free Base) | C10H15N3 | Suzhou Aobai Pharmaceutical[3] |

| Molecular Weight (Free Base) | 177.25 g/mol | AKSci[1] |

At present, detailed, peer-reviewed experimental data on the physicochemical properties, such as melting point, boiling point, and solubility of the hydrochloride salt, are not available in the scientific literature.

Synthesis

No specific, detailed, and peer-reviewed synthetic protocols for (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride have been identified in the current body of scientific literature. However, the synthesis of structurally related 3-aminomethylpyridine derivatives has been described. A general approach to such compounds involves the conversion of a cyano group at the 3-position of the pyridine ring to the corresponding aminomethyl functionality, often via hydrogenation.[1] The synthesis of various pyrrolidine-containing compounds is also well-documented, often starting from proline or through cycloaddition reactions.[4][5][6] A plausible, though unconfirmed, synthetic route to the target compound could involve the nucleophilic substitution of a leaving group at the 2-position of a suitable pyridine precursor with pyrrolidine, followed by or preceded by the formation of the aminomethyl group at the 3-position.

Biological Activity and Therapeutic Potential

Initial interest in this compound may be sparked by supplier-provided information suggesting potential anti-tubercular and neuroactive properties. However, a thorough literature search did not uncover any primary research articles or patents that substantiate these claims with specific experimental data for (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride.

The broader class of molecules containing pyrrolidine and pyridine scaffolds is known to exhibit a wide range of biological activities.[4][7]

-

Antitubercular Activity: Various pyridine and pyrrolidine derivatives have been investigated as potential treatments for tuberculosis. For instance, some pyridine-2-methylamine derivatives have been identified as inhibitors of Mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter for mycolic acids. However, these compounds differ in their substitution patterns from the title compound.

-

Neuroactive Potential: The pyrrolidine ring is a common motif in compounds targeting the central nervous system. Derivatives of 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine have been identified as potent antagonists of the melanin-concentrating hormone receptor 1 (MCH-R1), a target for the treatment of obesity and other metabolic disorders. Additionally, various pyridin-2-yl-methylamine derivatives have been explored for their potential as antidepressant and analgesic agents.[8]

It is crucial to emphasize that these activities are reported for structurally related but distinct molecules. Without direct experimental evidence, any potential biological activity of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride remains speculative.

Experimental Protocols and Data

As no peer-reviewed studies detailing the biological evaluation of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride were found, there are no experimental protocols or quantitative data (e.g., IC50, Ki, MIC values) to report at this time.

Signaling Pathways and Experimental Workflows

The absence of pharmacological studies on this specific compound means there are no described signaling pathways or experimental workflows to visualize.

Conclusion

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride is a commercially available compound for research purposes. While its structural motifs are present in a variety of biologically active molecules, suggesting a potential for pharmacological properties, there is currently a notable absence of dedicated scientific literature to support any specific claims. Researchers, scientists, and drug development professionals interested in this compound would need to undertake foundational research, including the development and validation of a synthetic route and comprehensive in vitro and in vivo screening to determine its biological activity profile and therapeutic potential. The information gap highlights an opportunity for novel research into the medicinal chemistry of this particular scaffold.

References

- 1. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PL3521281T3 - 1-[(pyridin-3-yl-sulfonyl)-1h-pyrrol-3-yl]methanamine derivative and pharmaceutical composition and use thereof - Google Patents [patents.google.com]

- 3. US20040236118A1 - Pyrrolidine derivatives and method of synthesizing these - Google Patents [patents.google.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolidine synthesis [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. 2-(pyrrolidin-1-yl)pyridine analogues [molport.com]

- 8. WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine - Google Patents [patents.google.com]

The Discovery and History of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride is a pyridin-3-ylmethanamine derivative that has garnered interest within the scientific community. While the specific discovery and detailed historical timeline of this particular hydrochloride salt remain sparsely documented in readily available literature, its structural motifs are prevalent in compounds investigated for a range of therapeutic applications. Analogues of this compound have shown potential as both anti-tubercular and neuroactive agents. This technical guide aims to synthesize the available information on this compound and its related analogues, providing a foundational resource for researchers in medicinal chemistry and drug development.

Introduction

The pyridin-3-ylmethanamine scaffold is a versatile building block in medicinal chemistry. The incorporation of a pyrrolidine ring at the 2-position of the pyridine core, as seen in (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine, creates a unique three-dimensional structure that can facilitate interactions with various biological targets. The hydrochloride salt form typically enhances the compound's solubility and stability, making it more amenable for research and development.

While a comprehensive discovery history for the specific title compound is not prominently published, its chemical space is actively being explored. The CAS number for the free base, (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine, is 859850-79-6. This identifier is crucial for tracking its availability and mentions in chemical databases and literature.

Physicochemical Properties

Quantitative data for (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride is not extensively available in public databases. However, based on its structure, the following properties can be inferred and should be experimentally determined for any research application.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₆ClN₃ | Calculated |

| Molecular Weight | 213.71 g/mol | Calculated |

| CAS Number (Free Base) | 859850-79-6 | Chemical Databases |

| Appearance | White to off-white solid (predicted) | General knowledge of hydrochloride salts |

| Solubility | Soluble in water and polar organic solvents (predicted) | General knowledge of hydrochloride salts |

| pKa | Multiple values expected due to basic nitrogens | Prediction software or experimental titration |

Table 1: Predicted Physicochemical Properties

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride is not described in the readily available scientific literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles.

Conceptual Synthetic Workflow

A potential synthetic pathway could involve the nucleophilic aromatic substitution of a suitable 2-halopyridine derivative with pyrrolidine, followed by functional group manipulation at the 3-position to introduce the aminomethyl group.

Figure 1: A conceptual synthetic workflow for the preparation of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride.

General Experimental Protocol for Nitrile Reduction (Hypothetical)

-

Reaction Setup: To a solution of 2-(Pyrrolidin-1-yl)nicotinonitrile (1 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add a reducing agent such as lithium aluminum hydride (LiAlH₄, 2-3 equivalents) portion-wise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.

-

Extraction: Filter the resulting mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

-

Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrochloric acid in the same or a compatible solvent. The hydrochloride salt should precipitate and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Potential Therapeutic Applications and Signaling Pathways

While the specific biological activity of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride is not well-documented, its structural analogues have been investigated for several therapeutic purposes.

Anti-Tubercular Activity

Pyridine-containing compounds are known to exhibit anti-tubercular properties. The mechanism of action for many such compounds involves the inhibition of essential enzymes in Mycobacterium tuberculosis.

Figure 2: A generalized signaling pathway illustrating the potential anti-tubercular mechanism of action for pyridine-based inhibitors.

Neuroactive Potential

The pyrrolidinomethylpyridine scaffold is present in various compounds targeting the central nervous system (CNS). These compounds can interact with a range of receptors and transporters.

Figure 3: A simplified diagram showing the potential interaction of a neuroactive compound with postsynaptic receptors.

Conclusion and Future Directions

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride represents a chemical entity with potential for further investigation in drug discovery. While its specific history and biological profile are yet to be fully elucidated in public literature, its structural components suggest promising avenues for research, particularly in the fields of anti-infectives and neuroscience. Future work should focus on the definitive synthesis and characterization of this compound, followed by comprehensive in vitro and in vivo screening to determine its pharmacological properties and potential therapeutic value. The publication of such data will be crucial for advancing the scientific understanding of this and related molecules.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride, a pyridine derivative of significant interest in medicinal chemistry. The document details a plausible synthetic pathway, experimental protocols for key transformations, and a review of the biological activities associated with structurally related compounds. The core structure, combining a pyridine ring with a pyrrolidine moiety, is a prevalent scaffold in the development of various therapeutic agents. This guide aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel pyridine-based pharmaceuticals by presenting curated data, detailed methodologies, and visual representations of synthetic and biological pathways.

Introduction

Pyridine and its derivatives are fundamental heterocyclic compounds that form the backbone of numerous pharmaceuticals. Their unique structural and electronic properties allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. The incorporation of a pyrrolidine ring, a saturated five-membered nitrogen heterocycle, often imparts favorable properties such as improved solubility and metabolic stability, and provides a three-dimensional structural element crucial for specific receptor interactions.

The target molecule, (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride, combines these two key pharmacophores. While specific data on this exact compound is limited in publicly available literature, this guide extrapolates from closely related analogues to provide a thorough technical overview. The potential therapeutic applications of this class of compounds are explored, with a focus on their activity as neurokinin-3 (NK3) receptor antagonists and Janus kinase 2 (JAK2) inhibitors.

Synthesis and Characterization

The synthesis of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride can be logically approached through a multi-step sequence starting from readily available precursors. The general strategy involves the construction of the substituted pyridine core, followed by the reduction of a nitrile to the desired aminomethyl group and subsequent salt formation.

Synthetic Workflow

A plausible synthetic route is outlined below:

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloronicotinonitrile

This protocol is adapted from established procedures for the synthesis of 2-chloronicotinonitrile from nicotinamide.

-

Materials: Nicotinamide, Phosphorus pentachloride (PCl₅), Phosphorus oxychloride (POCl₃).

-

Procedure: In a fume hood, a mixture of nicotinamide and phosphorus pentachloride is carefully heated. Phosphorus oxychloride is then added, and the mixture is refluxed. The reaction is monitored for completion. After cooling, the reaction mixture is cautiously poured onto crushed ice. The resulting precipitate is filtered, washed with a dilute sodium hydroxide solution and then with water, and dried to yield 2-chloronicotinonitrile.

Step 2: Synthesis of 2-(Pyrrolidin-1-yl)nicotinonitrile

This step involves the nucleophilic aromatic substitution of the chlorine atom in 2-chloronicotinonitrile with pyrrolidine.

-

Materials: 2-Chloronicotinonitrile, Pyrrolidine, a suitable base (e.g., K₂CO₃ or triethylamine), and a polar aprotic solvent (e.g., DMF or acetonitrile).

-

Procedure: To a solution of 2-chloronicotinonitrile in the chosen solvent, pyrrolidine and the base are added. The reaction mixture is stirred, potentially with heating, until the starting material is consumed (monitored by TLC or LC-MS). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.

Step 3: Reduction of 2-(Pyrrolidin-1-yl)nicotinonitrile to (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine

The nitrile group is reduced to a primary amine. Two common methods are catalytic hydrogenation and chemical reduction with a hydride reagent.

-

Method A: Catalytic Hydrogenation [1][2][3]

-

Materials: 2-(Pyrrolidin-1-yl)nicotinonitrile, Palladium on carbon (Pd/C) or Raney Nickel catalyst, Hydrogen gas, a suitable solvent (e.g., methanol or ethanol), and potentially an acid additive like HCl to improve selectivity.

-

Procedure: The nitrile is dissolved in the solvent in a hydrogenation vessel. The catalyst is added, and the vessel is purged with hydrogen gas. The reaction is stirred under a hydrogen atmosphere (from balloon pressure to higher pressures in a Parr shaker) at room temperature or with gentle heating. Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield the desired amine.

-

-

Method B: Lithium Aluminum Hydride (LiAlH₄) Reduction [4][5]

-

Materials: 2-(Pyrrolidin-1-yl)nicotinonitrile, Lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF).

-

Procedure: A solution of the nitrile in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C. The reaction mixture is then typically stirred at room temperature or refluxed to ensure complete reduction. After the reaction is complete, it is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solids are filtered off, and the filtrate is concentrated to give the amine.

-

Step 4: Formation of the Hydrochloride Salt

-

Procedure: The free base, (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine, is dissolved in a suitable solvent such as diethyl ether or isopropanol. A solution of hydrochloric acid in the same or a miscible solvent is then added dropwise with stirring. The resulting precipitate, the hydrochloride salt, is collected by filtration, washed with the solvent, and dried under vacuum.

Biological Activity and Potential Applications

Neurokinin-3 (NK3) Receptor Antagonism

Derivatives of pyrrolidine have been rationally designed as neurokinin-3 (NK3) receptor antagonists.[6][7] The NK3 receptor is implicated in the pathophysiology of various central nervous system disorders, including schizophrenia and sex-hormone-related conditions.[8][9] Structurally similar compounds containing a pyrrolidine-pyridine core have shown promise in this area.

Hypothetical Signaling Pathway

Caption: Hypothetical antagonism of the NK3 receptor signaling pathway.

Janus Kinase 2 (JAK2) Inhibition

Several 2-aminopyridine derivatives have been investigated as potent and selective inhibitors of Janus Kinase 2 (JAK2). Dysregulation of the JAK/STAT signaling pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.

JAK/STAT Signaling Pathway

Caption: Inhibition of the JAK/STAT signaling pathway by a 2-aminopyridine derivative.

Quantitative Data

The following tables summarize the biological activity of pyridine derivatives structurally related to the title compound. This data is provided for comparative purposes to guide future research.

Table 1: Bioactivity of 2-Aminopyridine Derivatives as JAK2 Inhibitors

| Compound ID | R¹ | R² | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |

| 21b | H | Cl | 2484 | 9 | 1656 |

Data extracted from a study on 2-aminopyridine derivatives as JAK2 inhibitors.

Table 2: Bioactivity of Pyrrolidine Derivatives as Neurokinin-3 Receptor Antagonists

| Compound ID | Structure | hNK3 Ki (nM) |

| Compound A | (Structure of a related pyrrolidine derivative) | 2.3 |

Data extrapolated from studies on potent MCH-R1 and NK3 receptor antagonists with similar scaffolds.[10]

Conclusion

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride represents a promising scaffold for the development of novel therapeutic agents. This technical guide has outlined a feasible synthetic route and provided detailed procedural concepts for its preparation. Based on the analysis of structurally related compounds, this class of molecules holds potential as modulators of key biological targets, including the NK3 receptor and JAK2 kinase. The presented data and visualizations are intended to facilitate further research and development in this area of medicinal chemistry. Future work should focus on the specific synthesis and biological evaluation of the title compound to validate these hypotheses and explore its full therapeutic potential.

References

- 1. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. adichemistry.com [adichemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Rational design of novel pyrrolidine derivatives as orally active neurokinin-3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic and Structural Characterization of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic information for the compound (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride. Due to the limited availability of published experimental data, this document focuses on presenting predicted and vendor-provided data, alongside standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. This information is intended to serve as a foundational resource for researchers working with this and structurally related compounds.

Chemical Structure and Properties

| Identifier | Value |

| IUPAC Name | (2-(pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride |

| CAS Number | 1158468-26-8 (dihydrochloride), 859850-79-6 (free base) |

| Molecular Formula | C₁₀H₁₆ClN₃ |

| Molecular Weight | 213.71 g/mol |

| Canonical SMILES | C1CCN(C1)C2=NC=CC=C2CN.Cl |

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The following are predicted ¹H and ¹³C NMR chemical shifts. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridine-H4 | 7.50 - 7.60 | dd | 1H |

| Pyridine-H5 | 7.15 - 7.25 | dd | 1H |

| Pyridine-H6 | 8.05 - 8.15 | dd | 1H |

| CH₂-NH₂ | 3.80 - 3.90 | s | 2H |

| Pyrrolidine-NCH₂ | 3.40 - 3.50 | t | 4H |

| Pyrrolidine-CH₂ | 1.90 - 2.00 | m | 4H |

| NH₂ | br s | 2H | |

| HCl | br s | 1H |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridine-C2 | 158 - 160 |

| Pyridine-C3 | 122 - 124 |

| Pyridine-C4 | 137 - 139 |

| Pyridine-C5 | 120 - 122 |

| Pyridine-C6 | 147 - 149 |

| CH₂-NH₂ | 40 - 42 |

| Pyrrolidine-NCH₂ | 48 - 50 |

| Pyrrolidine-CH₂ | 25 - 27 |

Infrared (IR) Spectroscopy (Predicted)

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine salt) | 3200 - 2800 | Strong, broad |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=N stretch (pyridine) | 1600 - 1580 | Medium |

| C=C stretch (pyridine) | 1500 - 1400 | Medium |

| N-H bend (amine) | 1650 - 1550 | Medium |

| C-N stretch | 1250 - 1020 | Medium |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 178.1444 | Monoisotopic mass of the free base |

| [M]⁺ | 177.1371 | Molecular ion of the free base |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum using a 400 MHz or higher field NMR spectrometer.

-

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Solvent suppression techniques may be necessary if using D₂O.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum.

-